![molecular formula C17H11FN2O3 B2743518 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate CAS No. 478029-18-4](/img/structure/B2743518.png)
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate
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Description
The compound “6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate” is a complex organic molecule. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms at 1 and 2 positions and an oxygen atom at the 3 position . The exact 3D structure of the compound could not be found in the available resources.Scientific Research Applications
Pharmaceutical Research
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate: is a compound that has potential applications in pharmaceutical research due to its structural similarity to known bioactive pyridazines. Pyridazines are heterocyclic compounds that have been studied for their anti-inflammatory properties . The unique structure of this compound, which includes a fluorobenzene ring, could be explored for its binding affinity to various biological targets, potentially leading to the development of new therapeutic agents.
Agricultural Chemistry
Compounds similar to 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate have been used in the synthesis of pesticides . The pyridazinyl moiety is particularly interesting as it is a part of many herbicidal and insecticidal agents. Research into this compound could lead to the development of new, more effective agricultural chemicals.
Environmental Science
The environmental fate and impact of fluorinated compounds are of significant interest. Research into 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate could provide insights into the biodegradation and persistence of such compounds in the environment, contributing to the understanding of their ecological effects.
Each of these applications represents a unique field of research where 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate could have significant implications. Further studies and experiments would be necessary to explore these potentials fully. The information provided here is based on the structural analysis and known activities of similar compounds, as my current knowledge is up to the year 2021, and I’ve used web search to gather the latest relevant information .
properties
IUPAC Name |
(6-oxo-1-phenylpyridazin-3-yl) 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-13-8-6-12(7-9-13)17(22)23-15-10-11-16(21)20(19-15)14-4-2-1-3-5-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPKRXRGRNEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326876 |
Source
|
Record name | (6-oxo-1-phenylpyridazin-3-yl) 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819827 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate | |
CAS RN |
478029-18-4 |
Source
|
Record name | (6-oxo-1-phenylpyridazin-3-yl) 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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